molecular formula C12H11N3O4S B5679930 2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide

2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B5679930
M. Wt: 293.30 g/mol
InChI Key: SUWVSMMYVZSTQD-UHFFFAOYSA-N
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Description

2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound with the molecular formula C12H11N3O4S. It is known for its unique structure, which includes a thiazole ring, a nitrophenyl group, and a methoxy group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), alkyl halides.

    Hydrolysis: Aqueous acid or base (e.g., hydrochloric acid, sodium hydroxide).

Major Products Formed

    Reduction: Formation of 2-methoxy-N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetic acid and corresponding amine.

Scientific Research Applications

2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazole ring and methoxy group contribute to the compound’s ability to bind to specific enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]acetamide: A reduced form of the compound with an amino group instead of a nitro group.

    2-methoxy-N-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetamide: A derivative with a chloro group instead of a nitro group.

    2-methoxy-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]acetamide: A derivative with a bromo group instead of a nitro group.

Uniqueness

2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the thiazole ring, methoxy group, and nitrophenyl group makes this compound a valuable scaffold for the development of new molecules with potential therapeutic applications.

Properties

IUPAC Name

2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c1-19-6-11(16)14-12-13-10(7-20-12)8-3-2-4-9(5-8)15(17)18/h2-5,7H,6H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWVSMMYVZSTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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